

XL019 JAK2 inhibitor mechanism of action

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Compound Focus: XL019

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Mechanism of Action and Selectivity

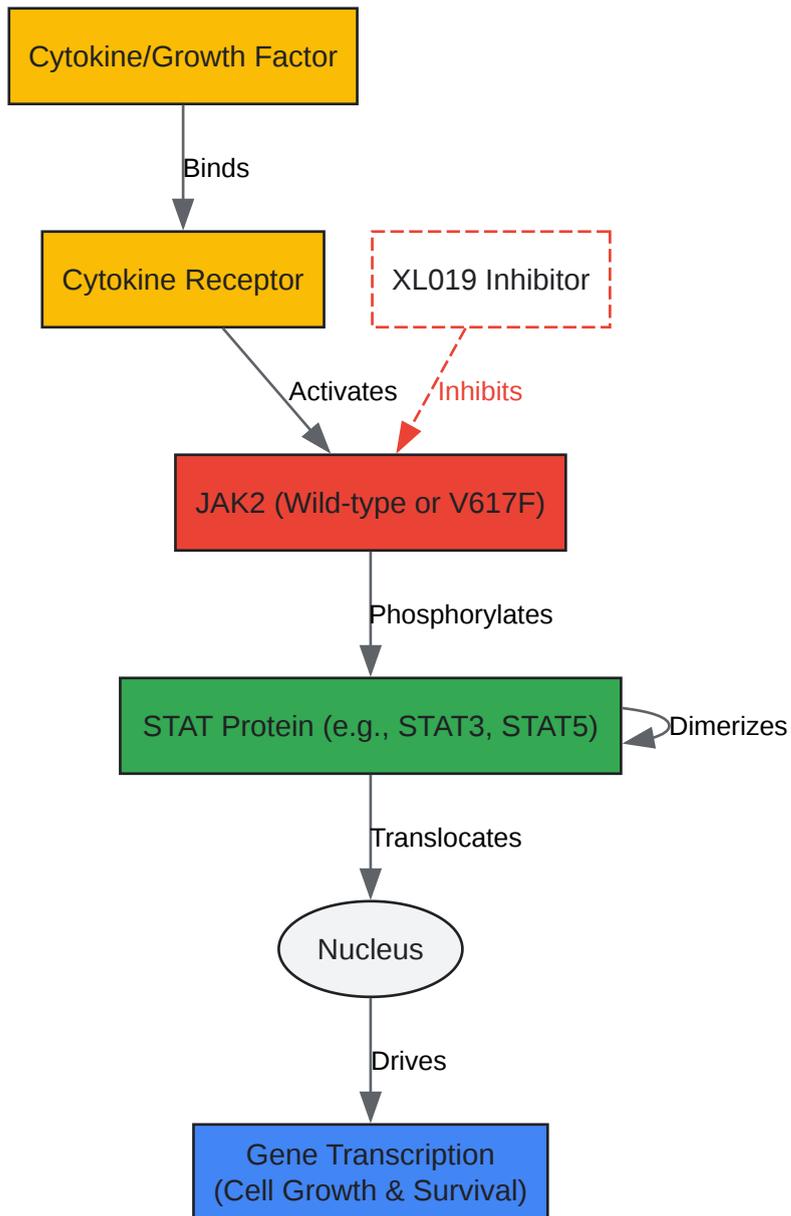
XL019 is an orally available small molecule that acts as a **selective inhibitor of the cytoplasmic tyrosine kinase JAK2** (Janus kinase 2) [1] [2]. It potently inhibits JAK2-driven signaling by binding to the kinase.

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key kinases, demonstrating high selectivity for JAK2:

Kinase	Reported IC ₅₀ (nM)	Selectivity vs. JAK2
JAK2	2.2 - 2.3 nM [3] [4]	-
JAK1	≥134 nM [3] [4]	>50-fold
JAK3	214.2 nM [4]	>90-fold
TYK2	≥134 nM [3]	>50-fold

This selectivity was consistent across a panel of over 100 other serine/threonine and tyrosine kinases [3]. **XL019** inhibits signaling by blocking the JAK-STAT pathway: it prevents JAK2 from phosphorylating STAT proteins (Signal Transducer and Activator of Transcription), which are transcription factors that promote the expression of genes involved in **cell growth, survival, and proliferation** [1] [2]. The compound is equally

effective against both the wild-type JAK2 and the mutated, constitutively active **JAK2V617F** form common in myeloproliferative neoplasms [3].



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Key Experimental Data and Protocols

XL019 has been utilized in various preclinical studies to investigate its effects on cancer cells and other biological processes.

Cellular Efficacy and Animal Models

Study Model	Experimental Findings	Reported IC ₅₀ / Effective Dose
HEL.92.1.7 Xenograft (Mice)	Dose-dependent inhibition of tumor growth [4].	100, 200, 300 mg/kg (oral, twice daily) [4].
HCT-116 Cells (Human Colorectal Cancer)	Anti-proliferative activity [4].	7.34 μ M (72-hr MTT assay) [4].
KBV20C Cells (Drug-Resistant Oral Cancer)	Sensitized cells to vincristine-induced apoptosis via P-glycoprotein inhibition [5] [6].	Effective at micromolar ranges [5] [6].
Mouse Bone Marrow-Derived Macrophages (BMMs)	Inhibited RANKL-induced osteoclast differentiation [7].	600 nM (maximum non-cytotoxic concentration) [7].

Detailed Experimental Protocol: Inhibiting Osteoclast Differentiation

A 2023 study detailed the use of **XL019** to investigate its effect on osteoclast formation [7].

1. Cell Culture and Preparation

- Isolate bone marrow-derived macrophages (BMMs) from mouse bone marrow.
- Culture cells in α -MEM medium supplemented with 10% FBS, penicillin-streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.

2. Osteoclast Differentiation and Treatment

- Seed the precursor cells into culture plates.
- Stimulate differentiation by adding 50 ng/mL of RANKL to the medium (containing M-CSF).
- Treat with XL019:** Simultaneously add **XL019** at various concentrations (e.g., 200 nM, 400 nM, 600 nM) to the culture medium. Include a control group with vehicle (DMSO) only.
- Continue the culture for 5-7 days, refreshing the medium and compounds every 2 days.

3. Staining and Analysis (Tartrate-Resistant Acid Phosphatase - TRAP)

- After differentiation, wash the cells and fix them with 4% paraformaldehyde.
- Stain the fixed cells using a TRAP staining kit according to the manufacturer's instructions.
- Identify mature osteoclasts as large, multinucleated (≥ 3 nuclei), TRAP-positive cells.
- Quantify the osteoclasts by counting the number of TRAP-positive multinucleated cells under a light microscope.

Clinical Development and Toxicity

XL019 advanced to a Phase I clinical trial (NCT00595829) for patients with myelofibrosis [3] [8].

Clinical Trial Aspect	Summary of Findings
Dosing	Tested from 25 mg to 300 mg on daily or intermittent schedules [3].
Efficacy	IWG-defined responses in 3/30 (10%) patients; reductions in splenomegaly and constitutional symptoms [3] [9].
Primary Toxicity	Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels [3].
Outcome	Clinical development was terminated due to the unacceptable neurotoxicity profile [3].

Research Applications and Potential

Despite its clinical termination, **XL019** remains a valuable tool in basic research.

- **Mechanistic Studies:** Its high selectivity makes it ideal for dissecting the specific role of JAK2 in various signaling pathways and disease models [7].
- **Exploring Drug Resistance:** Research shows **XL019** can inhibit P-glycoprotein (P-gp), a protein that pumps chemotherapeutics out of cancer cells. This suggests its potential use in overcoming multidrug resistance, independent of its JAK2 inhibition [5] [6].
- **Repurposing Potential:** The compound may be investigated in other JAK2-mediated pathologies, though its neurotoxicity is a major constraint for therapeutic development.

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References

1. XL019: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Exelixis Files IND Application for XL019, a Novel Anticancer ... [ir.exelixis.com]
3. Phase I evaluation of XL019, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]
4. XL019 | JAK2 Inhibitor [medchemexpress.com]
5. P-gp Inhibition by XL019, a JAK2 Inhibitor, Increases ... [pubmed.ncbi.nlm.nih.gov]
6. P-gp Inhibition by XL019, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]
7. XL019, a novel JAK inhibitor, suppressed osteoclasts ... [sciencedirect.com]
8. A Phase I Dose-Escalation Study of The Safety, ... [dana-farber.org]
9. A PHASE I STUDY OF XL019, A SELECTIVE JAK2 ... [mpnresearchfoundation.org]

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